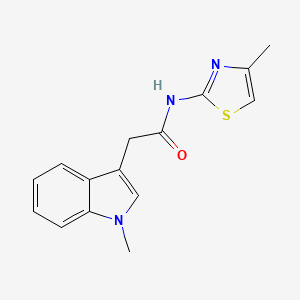
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. It has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide involves the condensation of 1-methyl-1H-indole-3-carboxylic acid with 4-methylthiazol-2-amine, followed by acetylation of the resulting amide.
Starting Materials
1-methyl-1H-indole-3-carboxylic acid, 4-methylthiazol-2-amine, Acetic anhydride, Triethylamine, Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Sodium chloride (NaCl), Water (H2O)
Reaction
Step 1: Dissolve 1-methyl-1H-indole-3-carboxylic acid (1.0 g, 5.5 mmol) and 4-methylthiazol-2-amine (0.8 g, 6.6 mmol) in DMF (10 mL) and add triethylamine (1.5 mL, 10.8 mmol). Stir the reaction mixture at room temperature for 24 hours., Step 2: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water (50 mL), then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure to obtain a yellow solid., Step 3: Dissolve the yellow solid in acetic anhydride (10 mL) and add triethylamine (1.5 mL, 10.8 mmol). Stir the reaction mixture at room temperature for 24 hours., Step 4: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water (50 mL), then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure to obtain a yellow solid., Step 5: Dissolve the yellow solid in a mixture of HCl (1 M, 10 mL) and water (10 mL) and stir at room temperature for 1 hour. Neutralize the solution with NaOH (1 M) and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water (50 mL), then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and evaporate the solvent under reduced pressure to obtain a white solid., Step 6: Recrystallize the white solid from a mixture of ethanol and water to obtain the final product, 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide, as a white solid (yield: 60-70%).
Mechanism Of Action
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide targets the MDM2-p53 protein-protein interaction, which is important for the regulation of the p53 pathway. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby inhibiting its tumor suppressor function. 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide binds to the hydrophobic pocket of MDM2, disrupting the protein-protein interaction between MDM2 and p53, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in various animal models. 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various cancer cell lines and has shown promising results as a potential therapeutic agent. However, 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide research. One direction is to develop more potent and selective MDM2 inhibitors that can overcome the limitations of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide. Another direction is to explore the potential of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide as a combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide for cancer therapy. Finally, the potential of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has been extensively studied in various cancer cell lines and has shown promising results as a potential therapeutic agent. It has been shown to induce apoptosis in cancer cells by disrupting the MDM2-p53 protein-protein interaction, leading to the activation of the p53 pathway. 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has also been shown to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-9-20-15(16-10)17-14(19)7-11-8-18(2)13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPLRHOMSTZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

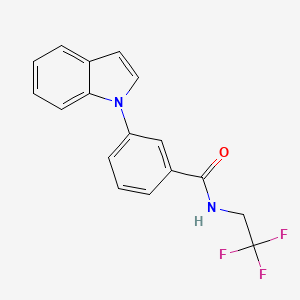
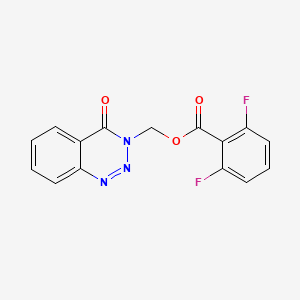
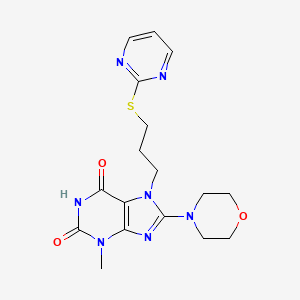
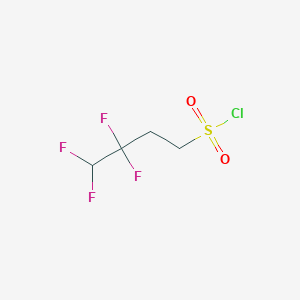
![(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile](/img/structure/B2420565.png)
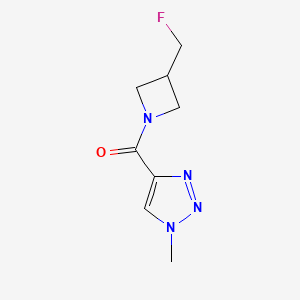
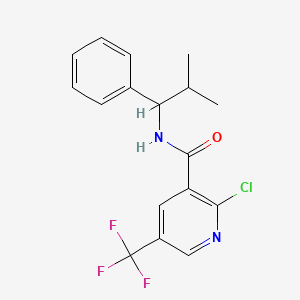
![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2420573.png)
![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)
![N-benzyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2420575.png)
![N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2420576.png)
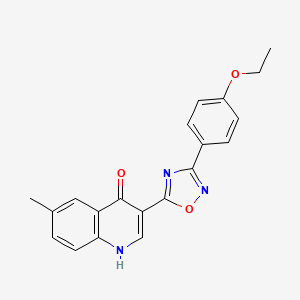
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)